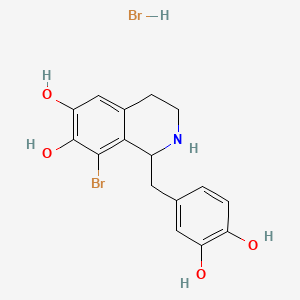
8-Bromo-norlaudanosoline Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-norlaudanosoline Hydrobromide is a chemical compound with the molecular formula C16H17Br2NO4 It is a derivative of norlaudanosoline, a tetrahydroisoquinoline alkaloid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-norlaudanosoline Hydrobromide typically involves the bromination of norlaudanosoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as column chromatography.
化学反応の分析
Types of Reactions
8-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, norlaudanosoline.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized derivatives .
科学的研究の応用
8-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways. It can modulate enzyme activity and influence cellular signaling processes, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Norlaudanosoline: The parent compound, which lacks the bromine atom.
Tetrahydropapaveroline: Another derivative of norlaudanosoline with different functional groups.
8-Bromoadenosine-5’-Diphosphate: A compound with a similar bromine substitution but different core structure.
Uniqueness
8-Bromo-norlaudanosoline Hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in research applications where selective reactivity is required.
特性
分子式 |
C16H17Br2NO4 |
|---|---|
分子量 |
447.12 g/mol |
IUPAC名 |
8-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-15-14-9(7-13(21)16(15)22)3-4-18-10(14)5-8-1-2-11(19)12(20)6-8;/h1-2,6-7,10,18-22H,3-5H2;1H |
InChIキー |
SDZCKJMGOXAVGT-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C(C(=C(C=C21)O)O)Br)CC3=CC(=C(C=C3)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


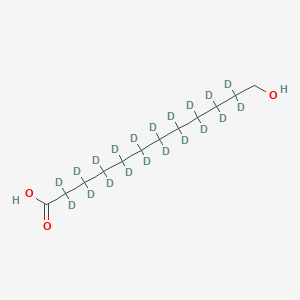

![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
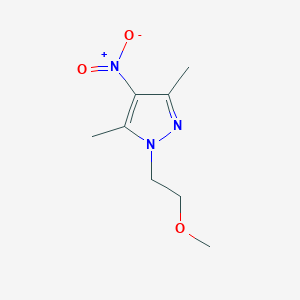
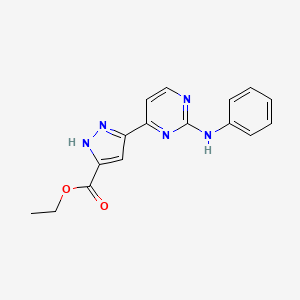
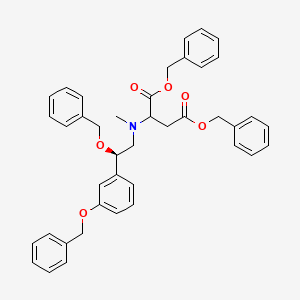
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
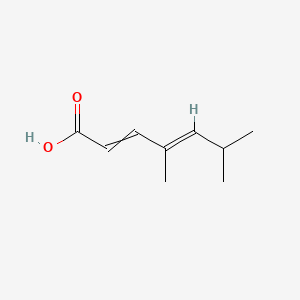
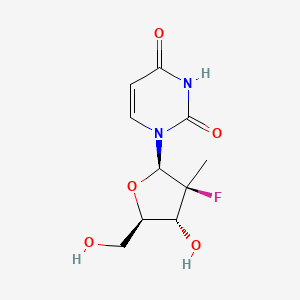
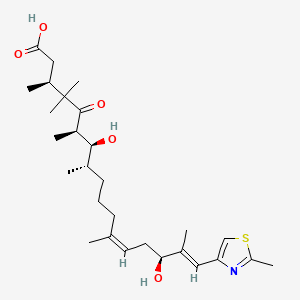
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)

![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate](/img/structure/B13858713.png)
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
